molecular formula C14H10ClFN4OS3 B2945345 1-(5-((2-Chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea CAS No. 922843-05-8

1-(5-((2-Chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea

Cat. No. B2945345
CAS RN: 922843-05-8
M. Wt: 400.89
InChI Key: QZXRZDDNJHPBQE-UHFFFAOYSA-N
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Description

1-(5-((2-Chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C14H10ClFN4OS3 and its molecular weight is 400.89. The purity is usually 95%.
BenchChem offers high-quality 1-(5-((2-Chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-((2-Chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodegradation Studies

Research on similar compounds, such as 1,3,4-thiadiazole-urea herbicides, has focused on their photodegradation. A study by Moorman, Findak, and Ku (1985) analyzed the photodegradation of a related compound, identifying the photoproducts and their structures through spectral and synthetic methods. This research is vital for understanding the environmental impact and degradation pathways of such chemicals (Moorman, Findak, & Ku, 1985).

Crystal Structure Analysis

The crystal structure of related compounds has been extensively studied. For instance, Banu et al. (2014) conducted an analysis of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its chlorophenyl derivative. These studies are crucial for understanding the molecular geometry and potential reactivity of such compounds (Banu et al., 2014).

Fungicidal Activity

Research by Shi (2011) on N-(2,6-difluorobenzoyl)-N'-[5-(4-trifluoromethylphenyl)-1,3,4-thiadiazol-2-yl]urea revealed its potential fungicidal activity against Rhizoctonia solani and Botrytis cinerea. This highlights the possibility of such compounds being used in agricultural applications for disease control (Shi, 2011).

Anti-Cancer Activity

A study by Hassan (2020) explored the anti-cancer activity of related triazole compounds bearing heterocyclic compounds. This research indicates the potential therapeutic applications of such compounds in treating malignant diseases (Hassan, 2020).

Cytokinin-like Activity in Plants

Urea derivatives, as studied by Ricci and Bertoletti (2009), have shown cytokinin-like activity, influencing cell division and differentiation in plants. This is particularly relevant for agricultural and horticultural applications (Ricci & Bertoletti, 2009).

Dual Fluorescence Effects

Budziak et al. (2019) investigated the dual fluorescence effects in 1,3,4-thiadiazole compounds. Their findings suggest potential applications in molecular probes for biological and molecular medicine (Budziak et al., 2019).

Antimicrobial Activity

Al-Smadi et al. (2019) synthesized new thiadiazole and selenadiazole derivatives and evaluated their antimicrobial activity. This research could lead to the development of new antibiotics (Al-Smadi et al., 2019).

properties

IUPAC Name

1-[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN4OS3/c15-9-3-1-4-10(16)8(9)7-23-14-20-19-13(24-14)18-12(21)17-11-5-2-6-22-11/h1-6H,7H2,(H2,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXRZDDNJHPBQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=NN=C(S2)NC(=O)NC3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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